molecular formula C15H23NO4 B14735888 Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate CAS No. 6296-29-3

Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate

Katalognummer: B14735888
CAS-Nummer: 6296-29-3
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: VAJCWNAXELFRFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-[(bis(2-hydroxyethyl)amino)methyl]benzaldehyde with methyl acrylate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]butanoate
  • Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]pentanoate
  • Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]hexanoate

Uniqueness

Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate is unique due to its specific ester and amino alcohol functionalities, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

6296-29-3

Molekularformel

C15H23NO4

Molekulargewicht

281.35 g/mol

IUPAC-Name

methyl 3-[4-[[bis(2-hydroxyethyl)amino]methyl]phenyl]propanoate

InChI

InChI=1S/C15H23NO4/c1-20-15(19)7-6-13-2-4-14(5-3-13)12-16(8-10-17)9-11-18/h2-5,17-18H,6-12H2,1H3

InChI-Schlüssel

VAJCWNAXELFRFF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC1=CC=C(C=C1)CN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.